N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Description
This compound is a quinoline derivative featuring a 6,7-dimethoxy-substituted core, a 4-fluorophenylamine group at position 4, and a 4-methylbenzenesulfonyl (tosyl) moiety at position 2. Its structural complexity combines electron-donating (methoxy), electron-withdrawing (sulfonyl), and halogen (fluorine) groups, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOKUCDFXLYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the 4-Fluorophenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Core Reactivity of the Quinoline Scaffold
The quinoline backbone serves as the primary reactive site, with substituents influencing electronic and steric effects:
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Methoxy Groups (C6/C7) : Electron-donating methoxy groups enhance aromatic stability but can undergo demethylation under acidic conditions (e.g., HBr in acetic acid) to form phenolic derivatives.
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Sulfonyl Group (C3) : The 4-methylbenzenesulfonyl moiety acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions .
Sulfonylation and Desulfonylation
The sulfonyl group is stable under mild conditions but can be modified:
Methoxy Group Modifications
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Demethylation :
Yields catechol derivatives, which can chelate metals or undergo oxidation.
Amine Reactivity
The 4-amine group participates in:
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Acylation : Acetic anhydride/pyridine to form acetamides.
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Cross-Coupling : Nickel-catalyzed coupling with aryl halides (e.g., Suzuki-Miyaura) .
Representative Reaction
Sulfonylation of Intermediate :
Yields the sulfonylated product in >85% efficiency under anhydrous conditions.
Mechanistic Insights
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Nucleophilic Aromatic Substitution : The electron-deficient C3 position (due to sulfonyl) reacts with nucleophiles like thiols via a two-step addition-elimination mechanism .
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Reduction of Nitro Precursors : Iron/ammonium chloride in ethanol reduces nitro groups to amines (e.g., in intermediates for analog synthesis) .
Stability and Degradation
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Photodegradation : UV light induces cleavage of the sulfonyl group, forming quinoline-3-ol derivatives.
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Thermal Stability : Stable up to 250°C, with decomposition observed at higher temperatures.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. Studies have indicated that N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine exhibits significant activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that disrupt cellular processes.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 20 |
| Pseudomonas aeruginosa | 18 | 5 |
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. It has been found to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For example, it can act as a phosphodiesterase inhibitor, leading to reduced levels of inflammatory mediators such as cytokines.
Cancer Research
The quinoline scaffold is prominent in cancer research due to its ability to interact with various biological targets. This compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
- Rheumatoid Arthritis : A study evaluated the effects of this compound on Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses.
- Anticancer Activity : In vitro studies using cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that the compound exhibits favorable bioavailability characteristics, making it a candidate for oral therapeutic applications. For example, related compounds have demonstrated an oral bioavailability of approximately 48% in mice.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Quinoline vs. Quinazoline Analogs: The quinoline core differentiates this compound from quinazoline-based derivatives (e.g., N-(3-ethynyl-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine). Quinazolines exhibit distinct electronic properties due to their fused pyrimidine ring, which can alter binding affinities. For instance, quinazoline derivatives have shown antiviral activity against Venezuelan equine encephalitis virus, whereas quinoline analogs are more commonly associated with anticancer effects .
Substituent Modifications
- Methoxy Group Positioning: Compared to 5,6,7-trimethoxyquinolin-4-amine derivatives (e.g., compounds 7e and 7f in ), the target compound’s 6,7-dimethoxy configuration may reduce steric hindrance while retaining electron-donating effects critical for intercalation or enzyme inhibition. Trimethoxy analogs demonstrated cytotoxicity against breast and ovarian cancer cells (IC₅₀ values in the low micromolar range), suggesting that methoxy positioning influences potency .
- Halogen Substitutions: The 4-fluorophenyl group contrasts with chloro- or bromophenyl variants. highlights that halogen size (e.g., fluorine vs.
- Sulfonyl vs. Non-Sulfonyl Groups: The 4-methylbenzenesulfonyl group distinguishes this compound from analogs like N-(4-phenoxyphenyl)-6,7-dimethoxyquinazolin-4-amine ().
Key Research Findings and Trends
Anticancer Potential: Quinoline derivatives with methoxy and aryl amine groups consistently show anticancer activity. The target compound’s dimethoxy and tosyl groups may synergize to enhance DNA intercalation or kinase inhibition, similar to 5,6,7-trimethoxy analogs .
Role of Fluorine :
Fluorine’s presence in the 4-fluorophenyl group may reduce metabolic degradation, as seen in other fluorinated bioactive compounds. However, its direct impact on potency varies; in some cases (e.g., MGL inhibition), halogen size is less critical than electronic effects .
Sulfonyl Group Advantages: The tosyl moiety could improve solubility and membrane permeability compared to non-sulfonated analogs, a feature observed in sulfonamide drugs like Celecoxib .
Biological Activity
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 462.52 g/mol. The presence of the fluorophenyl group and sulfonyl moiety contributes to its unique properties, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration and Reduction : Nitration of the starting material followed by reduction to form the corresponding amine.
- Coupling Reaction : Coupling the amine with 6,7-dimethoxyquinoline.
- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chloride in the presence of a base.
These steps require careful optimization to achieve high yields and purity.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor tyrosine kinases, particularly c-Met, which is involved in tumor growth and metastasis. Similar compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines such as A549 and HT-29 .
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells. This effect is mediated by the activation of caspases (caspase-9 and caspase-3) and increased levels of reactive oxygen species (ROS), which are crucial for triggering apoptotic pathways .
Interaction Studies
Interaction studies reveal that this compound may bind to specific enzymes or receptors involved in cancer pathways. Such interactions could alter cell signaling and proliferation, highlighting its therapeutic potential.
Case Studies
- In Vitro Studies : In vitro evaluations against various cancer cell lines (A549, HCT116, HT29) have shown that compounds similar in structure exhibit moderate to excellent antiproliferative activity. For instance, compounds with halogen substitutions at specific positions on the phenyl ring have been linked to enhanced antitumor activity .
- SAR Analysis : Structure-activity relationship (SAR) analyses indicate that modifications on the quinoline structure significantly influence biological activity. The presence of halogen groups, particularly fluorine at the para position on the phenyl ring, enhances anticancer efficacy .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?
- Answer : The synthesis typically involves multi-step organic reactions, including coupling of fluorinated aromatic amines with sulfonylated quinoline precursors. Key steps include:
- Sulfonylation : Reacting the quinoline core with 4-methylbenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to avoid side reactions .
- Amination : Introducing the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios to improve yields. For example, yields >90% are achievable with excess sulfonyl chloride and slow reagent addition .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; sulfonyl protons at δ 7.6–7.8 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-F coupling at ~160 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (±1 ppm accuracy). ESI-MS in positive ion mode detects [M+H]⁺ and fragmentation patterns for structural elucidation .
- FTIR : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹; C-F bonds at 1100–1200 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling aerosols or dust.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods enhance reaction design for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable pathways for sulfonylation using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DCM vs. THF) to stabilize intermediates .
- Machine Learning : Train models on existing quinoline reaction data to predict optimal catalysts and temperatures .
Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?
- Answer : Apply factorial designs to screen critical variables:
- Factors : Temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF/THF ratio).
- Response Surface Methodology (RSM) : Model interactions between factors to identify a "sweet spot" (e.g., 60°C, 3 mol% catalyst, 70% DMF) for maximal yield .
- Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .
Q. How to establish structure-activity relationships (SAR) for its biological activity?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess activity shifts .
- Biological Assays : Test against target proteins (e.g., kinase inhibition via IC₅₀ measurements) and correlate with structural features (e.g., sulfonyl group enhances binding affinity) .
- Computational Docking : Use AutoDock Vina to predict binding modes; validate with mutagenesis studies .
Q. How to resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from:
- Assay Conditions : Normalize data to pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Structural Variants : Compare activities of stereoisomers (e.g., R vs. S configurations) or hydrated forms .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data across studies, adjusting for confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
